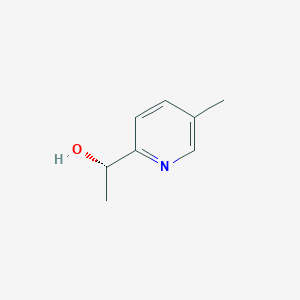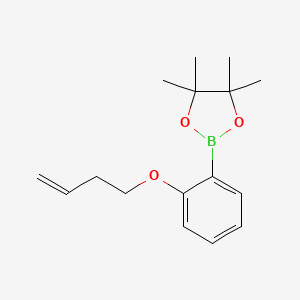![molecular formula C5H10ClN3O B13618028 (3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride](/img/structure/B13618028.png)
(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fused ring system that contributes to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as automated synthesis and real-time monitoring to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to mimic natural substrates. It is also employed in the development of biochemical assays.
Medicine
Medically, this compound has potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one: The base form without the hydrochloride group.
Hexahydropyrrolo[3,4-d]imidazolidin-2-one: A structurally similar compound with fewer hydrogen atoms.
Uniqueness
(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C5H10ClN3O |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one;hydrochloride |
InChI |
InChI=1S/C5H9N3O.ClH/c9-5-7-3-1-6-2-4(3)8-5;/h3-4,6H,1-2H2,(H2,7,8,9);1H/t3-,4+; |
InChI Key |
OMLDIPXJEVQNOP-HKTIBRIUSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)NC(=O)N2.Cl |
Canonical SMILES |
C1C2C(CN1)NC(=O)N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate](/img/structure/B13617953.png)
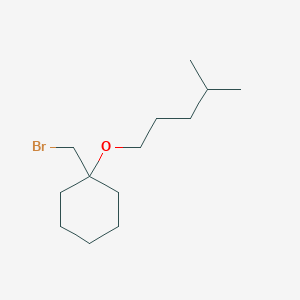


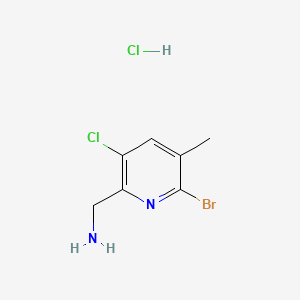
![N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine](/img/structure/B13617991.png)

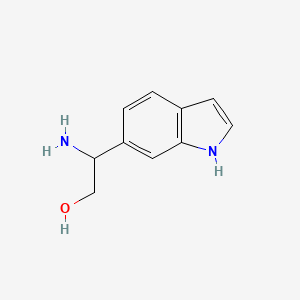
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13617998.png)
